molecular formula C9H11NO B1334839 3-methyl-6,7-dihydro-1H-indol-4(5H)-one CAS No. 6577-95-3

3-methyl-6,7-dihydro-1H-indol-4(5H)-one

Cat. No.: B1334839
CAS No.: 6577-95-3
M. Wt: 149.19 g/mol
InChI Key: SNHVQHNXQVXZOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Indolone and Dihydroindolone Derivatives in Contemporary Organic Synthesis

Indolone and its partially saturated derivatives, such as dihydroindolones, represent a class of "privileged scaffolds" in medicinal chemistry and organic synthesis. Their rigid bicyclic structure provides a versatile framework for the development of compounds with diverse biological activities. The 4,5,6,7-tetrahydroindol-4-one core, in particular, is a valuable starting point for constructing complex polyheterocyclic systems due to the presence of both a pyrrole (B145914) ring and a ketone functionality. nih.gov

These scaffolds are integral to the synthesis of a variety of bioactive molecules. For instance, the dehydrogenation of the 4,5,6,7-tetrahydroindol-4-one structure leads to 4-hydroxyindoles, a key moiety in pharmaceuticals like the non-selective beta-blocker Pindolol. nih.gov Furthermore, derivatives of this scaffold have been investigated for their potential as antitumor agents and inhibitors of enzymes like guanylate cyclase. researchgate.net The antipsychotic drug Molindone is a well-known example of a complex molecule built upon a substituted 6,7-dihydro-1H-indol-4(5H)-one core, highlighting the therapeutic importance of this chemical class.

Academic Relevance of the 3-Methyl-6,7-dihydro-1H-indol-4(5H)-one Core Structure within Heterocyclic Chemistry

The academic interest in the 6,7-dihydro-1H-indol-4(5H)-one core, including the 3-methyl substituted variant, lies in its utility as a versatile chemical building block. The structure contains multiple reactive sites that can be selectively functionalized to create a wide array of more complex molecules. The pyrrole nitrogen can be alkylated or acylated, the C2 position of the pyrrole is susceptible to electrophilic aromatic substitution, and the ketone at C4 allows for a host of carbonyl-related reactions. nih.gov

Synthetic chemists have explored these reactive handles extensively. For example, the ketone can be α-formylated to introduce a reactive enaminoketone, which serves as a precursor for fusing additional six-membered heterocyclic rings onto the indole (B1671886) framework. nih.gov The parent compound, 4,5,6,7-tetrahydroindol-4-one, has been used in the synthesis of mitomycin analogues and topoisomerase-1 inhibitor skeletons, demonstrating the scaffold's value in accessing complex, biologically relevant structures. rsc.org

Scope and Research Objectives in the Study of this compound and its Analogues

Research focused on this compound and its analogues generally pursues several key objectives. A primary goal is the development of novel and efficient synthetic routes to access this scaffold. The classical approach involves the condensation of a 1,3-cyclohexanedione (B196179) with an α-aminoketone, in this case, aminoacetone or a suitable precursor, to form the pyrrole ring. nih.govchemicalbook.com

A second major objective is the exploration of the compound's reactivity to synthesize libraries of derivatives. This involves systematically modifying the core structure at its various reactive sites to produce new chemical entities. These new compounds can then be used in fragment-based drug discovery programs or as multipurpose screening compounds. For example, studies on related 3-carboxamide derivatives of the tetrahydroindolone core have identified potent and selective inhibitors of SIRT2, an enzyme implicated in cellular metabolism and aging. rsc.org

Finally, a significant research driver is the evaluation of the biological activities of newly synthesized analogues. Given the established therapeutic relevance of the dihydroindolone scaffold, there is considerable interest in discovering new derivatives with potential applications in areas such as oncology, neuropharmacology, and infectious diseases.

Research Data on Dihydroindolone Synthesis

The synthesis of the 6,7-dihydro-1H-indol-4(5H)-one scaffold is well-established. The primary method involves the reaction of a 1,3-cyclohexanedione with an α-aminocarbonyl compound. For the target compound, this compound, the required precursors would be 1,3-cyclohexanedione and aminoacetone.

Precursor 1Precursor 2Product Scaffold
1,3-CyclohexanedioneAminoacetoneThis compound
1,3-Cyclohexanedione2-Amino-2-deoxy-D-glucose2-(D-arabino-1,2,3,4-tetrahydroxybutyl)-6,7-dihydro-1H-indol-4(5H)-one
Dimedone (5,5-dimethyl-1,3-cyclohexanedione)Aminoacetone3,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one

This table illustrates the general synthetic strategy for producing various substituted dihydroindolones based on the selection of starting materials.

While detailed, peer-reviewed characterization data for this compound is not widely available in the literature, data for closely related compounds provide insight into the expected spectroscopic features. For instance, the spectral data for 3,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one has been documented. The ¹H NMR spectrum would be expected to show signals for the methyl group on the pyrrole ring, as well as signals for the three methylene (B1212753) groups of the cyclohexanone (B45756) ring, and a characteristic broad signal for the N-H proton of the pyrrole.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
6,7-Dihydro-1H-indol-4(5H)-one13754-86-4C₈H₉NO135.16
This compound6577-95-3C₉H₁₁NO149.19
3,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one56008-20-9C₁₁H₁₅NO177.24
Molindone7416-34-4C₁₆H₂₄N₂O₂276.38

This interactive table provides key identifiers for the target compound and related structures discussed in chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1,5,6,7-tetrahydroindol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-5-10-7-3-2-4-8(11)9(6)7/h5,10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHVQHNXQVXZOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402319
Record name 3-methyl-6,7-dihydro-1H-indol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6577-95-3
Record name 3-methyl-6,7-dihydro-1H-indol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Methyl 6,7 Dihydro 1h Indol 4 5h One and Its Analogues

Classical and Contemporary Approaches to the Dihydroindolone Ring System

The construction of the dihydroindolone ring system, the core of 3-methyl-6,7-dihydro-1H-indol-4(5H)-one, is approached through a variety of synthetic strategies. These methods range from traditional cyclization reactions to modern multicomponent and dearomatization techniques. Each approach offers distinct advantages in terms of efficiency, substrate scope, and control over substitution patterns.

Cyclization Reactions for Dihydroindolone Formation

Cyclization reactions represent a fundamental and widely utilized strategy for the formation of the dihydroindolone framework. These methods typically involve the formation of one or more key bonds in the final step to construct the heterocyclic ring.

A notable pathway to dihydroindolones involves the condensation of 1,3-dicarbonyl compounds with reagents like 2-azido-1,1-diethoxyethane, followed by an intramolecular cyclization. This method provides an efficient route to various pyrroles and, by extension, to fused systems like 6,7-dihydro-1H-indol-4(5H)-ones. researchgate.net The reaction sequence typically begins with the reaction of the azide (B81097) with triphenylphosphine (B44618) (PPh₃), followed by cyclization under acidic or thermal conditions. researchgate.net

Table 1: Synthesis of 6,7-dihydro-1H-indol-4(5H)-ones via Condensation-Cyclization

Starting 1,3-Dicarbonyl Reagents and Conditions Product
Cyclohexane-1,3-dione i) PPh₃, THF, reflux; ii) TFA, CH₂Cl₂, 0-20°C 6,7-dihydro-1H-indol-4(5H)-one
Dimedone i) PPh₃, THF, reflux; ii) TFA, CH₂Cl₂, 0-20°C 6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one

Data compiled from a study on the synthesis of pyrroles and 6,7-dihydro-1H-indol-4(5H)-ones. researchgate.net

The reductive cyclization of nitroaryl compounds is a powerful strategy for the synthesis of N-heterocycles, including indolones. rsc.orgresearchgate.net This transformation involves the reduction of a nitro group to an amino group, which then undergoes an in-situ intramolecular cyclization with a suitably positioned carbonyl or other electrophilic group. A variety of reducing agents can be employed, with zinc dust and ammonium (B1175870) formate (B1220265) being a notable system. researchgate.net This method has been successfully applied to the synthesis of indolone and quinolone derivatives from o-nitroaryl acids. researchgate.net Photoinduced reductive cyclization of 2-nitroaryl-tethered carbonyl compounds offers a mild, catalyst-free alternative for preparing N-fused heterocycles. rsc.org Palladium-catalyzed reductive cyclization using carbon monoxide as the reducing agent is another effective method for converting nitrostyrenes to indoles. nih.govnih.gov

Table 2: Examples of Reductive Cyclization for N-Heterocycle Synthesis

Starting Material Reducing System/Conditions Product Type Reference
o-Nitroaryl acids Zn / HCO₂NH₄, scCO₂ Indolones, Quinolones researchgate.net
2-Nitroaryl-tethered carbonyls AcSH, DIPEA, visible light N-fused heterocycles (incl. indolones) rsc.org
1,4-Dialkenyl-2,3-dinitrobenzenes Pd catalyst, CO 1H,8H-Pyrrolo[3,2-g]indoles nih.gov

One-pot multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules like dihydroindolones from simple starting materials in a single synthetic operation. researchgate.netacs.orgresearchgate.net These reactions often proceed without the need for a catalyst, offering advantages in terms of cost, simplicity, and environmental impact. researchgate.netacs.org A common strategy involves the three-component reaction of a 1,3-dicarbonyl compound, an arylglyoxal monohydrate, and an enaminone under mild conditions to afford functionalized dihydro-1H-indol-4(5H)-ones in excellent yields. acs.org This approach avoids the need for traditional purification methods like chromatography or recrystallization. acs.org

Table 3: Catalyst-Free, Three-Component Synthesis of Dihydro-1H-indol-4(5H)-ones

1,3-Dicarbonyl Compound Arylglyoxal Monohydrate Enaminone Yield
Dimedone Phenylglyoxal monohydrate 3-Amino-5,5-dimethylcyclohex-2-enone High
Cyclohexane-1,3-dione 4-Chlorophenylglyoxal monohydrate 3-Aminocyclohex-2-enone Excellent

Representative examples based on the described catalyst-free, three-component reaction methodology. researchgate.netacs.org

Oxidative Dearomatization Strategies for Indolones

Oxidative dearomatization of indoles provides a direct and powerful route to indolone scaffolds. rsc.orgrsc.org This strategy involves the oxidation of the indole (B1671886) ring, leading to a loss of aromaticity and the formation of the desired indolone structure. Palladium(II) catalysis has been effectively utilized in the oxidative Wacker-type cyclization/dearomatization of substituted indoles, using molecular oxygen as a green oxidant. rsc.orgrsc.org This approach allows for the facile synthesis of various indolones. rsc.orgrsc.org Metal-free oxidative dearomatization of indoles with aromatic ketones, mediated by a TEMPO oxoammonium salt, has also been developed, providing 2,2-disubstituted indolin-3-ones in good yields. organic-chemistry.org This method demonstrates broad substrate scope and overcomes limitations of multi-step syntheses. organic-chemistry.org

Fischer Indole Synthesis and its Variations in Dihydroindolone Formation

The Fischer indole synthesis is a classic and versatile method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgtestbook.comnih.gov The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. nih.govyoutube.com While the classical Fischer synthesis yields fully aromatic indoles, variations of this reaction can be adapted to produce partially saturated systems like dihydroindolones. This can be achieved by carefully selecting the starting ketone or by interrupting the reaction sequence before full aromatization occurs. For instance, using a cyclic ketone that already contains a portion of the desired saturated ring can lead to the formation of tetrahydroindoles, which can then be oxidized to the corresponding dihydroindolones. The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., ZnCl₂, BF₃), is crucial for the reaction's success. testbook.comnih.gov

Table 4: Key Steps in the Fischer Indole Synthesis Mechanism

Step Description Intermediate
1 Formation of Phenylhydrazone Phenylhydrazone
2 Tautomerization Ene-hydrazine
3 organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement Di-imine

Based on the generally accepted mechanism of the Fischer Indole Synthesis. nih.govyoutube.com

Asymmetric Synthesis of Enantiomerically Enriched Dihydroindolone Derivatives

The generation of enantiomerically pure dihydroindolone derivatives is of paramount importance for the development of chiral drugs and biologically active molecules. Asymmetric catalysis offers a powerful tool to achieve this, with organocatalysis and transition-metal catalysis being prominent strategies.

One notable approach involves a Palladium-catalyzed asymmetric allylic substitution annulation. This method has been successfully employed for the synthesis of chiral tetrahydroindoles using unstable enolizable ketimines as nucleophiles. The reaction proceeds through an asymmetric desymmetrization of meso-diacetatecycloalkenes, yielding the desired chiral products with high enantioselectivities (up to 96% ee). researchgate.net Although demonstrated on a general tetrahydroindole scaffold, this methodology is applicable to precursors of this compound, providing a viable route to its chiral derivatives.

Organocatalysis has also emerged as a robust strategy. For instance, the four-component Hantzsch reaction, traditionally used for dihydropyridines, has been adapted under organocatalytic conditions using a BINOL-phosphoric acid catalyst to produce chiral polyhydroquinolines with excellent enantiomeric excesses. nih.gov This type of multicomponent reaction, guided by a chiral catalyst, represents a promising avenue for the asymmetric synthesis of complex heterocyclic systems, including dihydroindolone scaffolds. nih.govresearchgate.netnih.gov The principles of organocatalytic Michael additions and subsequent cyclizations are central to building the chiral core of these molecules. researchgate.netnih.gov

Table 1: Examples of Asymmetric Synthesis Methodologies

Methodology Catalyst Type Key Transformation Achieved Enantioselectivity (ee) Reference
Allylic Substitution Annulation Palladium-phosphine complex Desymmetrization of meso-diacetate Up to 96% researchgate.net
Hantzsch Reaction BINOL-phosphoric acid Asymmetric cyclocondensation Excellent nih.gov
Vinylogous Michael/Henry Cascade Organocatalyst Cascade cyclization Up to 98% researchgate.netnih.gov

Functionalization and Derivatization Strategies on the Dihydroindolone Scaffold

The dihydroindolone core is a versatile scaffold amenable to various functionalization and derivatization reactions, allowing for the synthesis of diverse compound libraries for biological screening.

Alkylation and Arylation Reactions on the Dihydroindolone Core

Alkylation of the 4,5,6,7-tetrahydroindol-4-one scaffold provides a direct method for introducing new carbon-carbon bonds. For example, N-substituted tetrahydroindol-4-ones can be allylated at the C-5 position using allyl bromide and a strong base like lithium diisopropylamide (LDA). nih.gov The resulting allylated product can then undergo further transformations, such as a Wacker-Tsuji oxidation, to install a ketone functionality. nih.gov

Friedel-Crafts alkylation reactions represent another powerful tool for derivatization. While often associated with arenes, intramolecular variations of this reaction can lead to the formation of complex polynuclear indole derivatives. nih.gov This strategy involves the acid-induced cyclization of precursors like γ-hydroxybutyrolactams onto an indole nucleus, demonstrating the potential for creating fused-ring systems based on the dihydroindolone core. nih.gov Direct arylation reactions, typically catalyzed by metals like palladium or copper, offer an efficient alternative to traditional cross-coupling methods for forming C-C bonds between two aromatic moieties, a strategy applicable to the heteroaromatic part of the dihydroindolone system. mdpi.com

Chemoselective C-H Functionalization Approaches

Direct C-H functionalization has become a highly attractive and atom-economical strategy for modifying complex molecules. nih.gov On the 4,5,6,7-tetrahydroindol-4-one scaffold, regioselectivity can be a challenge. nih.gov To overcome this, directing groups are often employed to guide the metal catalyst to a specific C-H bond. nih.gov

A notable example is the Rhodium(III)-catalyzed benzannulation of an N-pyrimidine protected 4,5,6,7-tetrahydroindol-4-one. nih.gov The pyrimidine (B1678525) group directs the Cp*Rh(III) catalyst to activate the C2-H bond of the pyrrole (B145914) ring, enabling a formal oxidative [4+2] cycloaddition with synthons like enaldiazo compounds or 1,3-dienes. nih.gov This approach leads to the synthesis of complex, benzo-fused indolocyclohexanones. nih.gov Rhodium-catalyzed C-H activation has proven to be a versatile tool for the synthesis of various N-heterocycles, including indoles and isoquinolones, often proceeding under mild conditions. nih.govmdpi.comresearchgate.netrsc.org

Table 2: C-H Functionalization of Dihydroindolone Analogues

Reaction Type Catalyst Directing Group Position Functionalized Product Type Reference
Benzannulation Cp*Rh(III) Pyrimidine C2 of Pyrrole Benzo-fused Indolone nih.gov
Direct Alkylation Rh(III) N/A C2 of Indole C2-alkylated Indoles mdpi.com

Transition Metal-Catalyzed Transformations (e.g., Palladium-catalyzed reactions)

Palladium-catalyzed reactions are indispensable in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.orgresearchgate.net These transformations have been applied to the dihydroindolone scaffold for the synthesis of complex polyheterocyclic structures. For instance, a Pd-catalyzed intramolecular C-H arylation is a key step in the synthesis of N-fused isoquinoline (B145761) derivatives starting from 4,5,6,7-tetrahydroindol-4-one. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are widely used to functionalize the indole nucleus. researchgate.netbeilstein-journals.org These methods allow for the introduction of aryl, vinyl, and amino groups, among others, onto the dihydroindolone core, provided a suitable halide or triflate precursor is available. The choice of palladium precursor, ligand, and base is crucial for achieving high efficiency and selectivity in these transformations. rsc.orgresearchgate.netbeilstein-journals.org

Green Chemistry Approaches in Dihydroindolone Synthesis (e.g., ionic liquid mediated reactions)

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact. The use of environmentally benign solvents, such as water or ionic liquids, and the development of catalyst recycling are key aspects of this approach. researchgate.netmdpi.com

Ionic liquids (ILs), which are salts with low melting points, have gained attention as green reaction media due to their low volatility, thermal stability, and potential for recyclability. pharmtech.comscispace.com Acidic ionic liquids have been shown to effectively catalyze one-pot, multi-component reactions for the synthesis of various heterocyclic compounds. researchgate.net For example, a Brønsted acidic ionic liquid has been used in an aqueous medium to catalyze the aza-Friedel-Crafts reaction between aldehydes, anilines, and indoles to produce indolylmethanes in high yields. nih.gov Such protocols offer a convenient, metal-free, and scalable method that can be adapted for the synthesis and functionalization of dihydroindolone derivatives. nih.gov The catalyst can often be recycled multiple times without a significant loss of activity, enhancing the economic and environmental viability of the process. researchgate.netnih.gov

Chemical Reactivity and Transformations of 3 Methyl 6,7 Dihydro 1h Indol 4 5h One Derivatives

Electrophilic and Nucleophilic Character of the Dihydroindolone Moiety

The chemical behavior of the 3-methyl-6,7-dihydro-1H-indol-4(5H)-one moiety is characterized by a duality of electrophilic and nucleophilic centers, which dictates its reaction pathways.

Nucleophilic Sites:

The Pyrrole (B145914) Ring: The indole (B1671886) nucleus is inherently electron-rich, making it susceptible to electrophilic attack. The C2 position is a primary site for electrophilic aromatic substitution. The nitrogen atom, possessing a lone pair of electrons, can also act as a nucleophile, although its reactivity is modulated by substitution.

The Enolate Anion: In the presence of a base, deprotonation of the α-carbon to the carbonyl group (C5) generates a nucleophilic enolate. This intermediate is crucial for condensation and alkylation reactions.

The Carbonyl Oxygen: The oxygen atom of the C4-carbonyl group has lone pairs of electrons and can act as a nucleophile or a Lewis base, particularly in reactions with acids.

Electrophilic Sites:

The Carbonyl Carbon: The carbon atom of the C4-carbonyl group is electron-deficient due to the electronegativity of the oxygen atom, making it a prime target for nucleophilic attack.

The β-Carbon of the Enone: The C5a carbon, being in conjugation with the carbonyl group, exhibits electrophilic character and can undergo Michael-type additions.

This distribution of electron density allows the dihydroindolone core to react with a wide array of reagents, enabling functionalization at various positions.

Ring Expansion and Rearrangement Reactions (e.g., acid-catalyzed rearrangements)

The strained ring system and the presence of key functional groups in dihydroindolone derivatives make them suitable substrates for various rearrangement and ring expansion reactions, often catalyzed by acids. These transformations are pivotal for synthesizing more complex heterocyclic systems.

One of the most significant rearrangements is the Fischer indole synthesis , which can be applied to the arylhydrazone derivatives of the C4-carbonyl group. This acid-catalyzed reaction involves a-sigmatropic rearrangement to construct a new indole ring, leading to the formation of polycyclic structures like pyrrolo[3,2-a]carbazoles. This reaction proceeds without the need for an additional oxidant, as aromatization occurs spontaneously.

Beckmann and Schmidt rearrangements represent important pathways for the ring expansion of the six-membered carbocyclic ring.

The Beckmann rearrangement , involving the treatment of the corresponding oxime derivative with acid, results in the expansion of the ring to form a seven-membered lactam.

Similarly, the Schmidt rearrangement , which uses hydrazoic acid, can also achieve this transformation, converting the cyclic ketone into a lactam.

These rearrangements provide access to novel heterocyclic frameworks that are otherwise difficult to synthesize.

Reaction TypeSubstrateReagentsProductReference
Fischer Indole Synthesis4-Arylhydrazone of dihydroindoloneAcetic Acid / HClPyrrolo[3,2-a]carbazole
Beckmann Rearrangement4-Oxime of dihydroindoloneAcid (e.g., H₂SO₄)Fused seven-membered lactam
Schmidt RearrangementDihydroindolone ketoneHydrazoic Acid (HN₃)Fused seven-membered lactam

Redox Chemistry: Oxidation and Reduction Pathways of Dihydroindolones

The dihydroindolone scaffold can undergo both oxidation and reduction reactions, which are key strategies for modifying the core structure.

Oxidation: The most common oxidation reaction involving the dihydroindolone system is the aromatization of the partially saturated six-membered ring. This dehydrogenation process converts the 6,7-dihydro-1H-indol-4(5H)-one core into the corresponding fully aromatic 1H-indol-4-one or, with further transformation, into carbazole derivatives. A common reagent used for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Dihydroindoles can be sensitive to oxidation, sometimes undergoing spontaneous aromatization in solution or during purification.

Reduction: The carbonyl group at the C4 position is the primary site for reduction.

Selective Reduction: Using reducing agents like sodium borohydride (NaBH₄), the ketone can be selectively reduced to a secondary alcohol, yielding 3-methyl-4,5,6,7-tetrahydro-1H-indol-4-ol.

Complete Reduction (Deoxygenation): More forceful reduction methods, such as the Wolff-Kishner or Clemmensen reductions, can completely remove the carbonyl oxygen, leading to the formation of a methylene (B1212753) group (CH₂) at the C4 position.

Reduction of the Pyrrole Ring: While the pyrrole ring is aromatic and generally resistant to reduction, under certain conditions, such as catalytic hydrogenation with specific catalysts, it can be reduced to a pyrrolidine ring. However, reduction of the C4-carbonyl and other functional groups is more common.

Reaction TypeReagent(s)Product TypeReference
Oxidation (Aromatization)DDQ1H-Indol-4-one
Reduction of CarbonylNaBH₄4-Hydroxy-tetrahydroindole
Wolff-Kishner ReductionH₂NNH₂, KOHTetrahydroindole

Cycloaddition and Condensation Reactions Involving the Dihydroindolone Core

The reactive sites within the dihydroindolone structure, particularly the enone system and the α-position to the carbonyl, are readily exploited in cycloaddition and condensation reactions to build fused polyheterocyclic systems.

Cycloaddition Reactions: Dihydroindolones can participate as dienophiles or as partners in formal cycloadditions. For instance, Rh(III)-catalyzed formal oxidative [4+2] cycloadditions between N-substituted tetrahydroindolones and 1,3-dienes have been reported. This reaction involves C-H activation and leads to the formation of benzo-fused carbazole structures. 1,3-Dipolar cycloadditions are another important class of reactions for forming five-membered heterocyclic rings fused to the indole core.

Condensation Reactions: Condensation reactions are widely used to functionalize the dihydroindolone core, typically occurring at the C5 position via an enolate intermediate.

Knoevenagel Condensation: This reaction involves the condensation of the active methylene group at C5 with aldehydes or ketones. Intramolecular Knoevenagel condensations are also utilized to form new rings.

Aldol Condensation: The enolate of the dihydroindolone can react with other carbonyl compounds in an aldol-type reaction to form β-hydroxy ketones, which can be subsequently dehydrated.

Multicomponent Reactions: Tetrahydroindolones are often used as building blocks in one-pot multicomponent reactions. For example, condensation with arylglyoxals and malononitrile can produce highly substituted, fused pyrrole systems. These reactions are highly efficient for creating molecular diversity.

ReactionReactant(s)Key IntermediateProduct TypeReference
[4+2] Cycloaddition1,3-Dieneπ-allyl metal speciesFused carbazole
1,3-Dipolar Cycloaddition1,3-Dipole (e.g., ylide)N/AFused five-membered heterocycle
Knoevenagel CondensationAldehyde/KetoneEnolateC5-alkylidene derivative
Multicomponent CondensationArylglyoxal, MalononitrileEnamine/EnolateFused polyheterocycle

Advanced Spectroscopic and Structural Elucidation of Dihydroindolone Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. Through one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework, as well as their connectivity, can be established.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

One-dimensional NMR provides critical information about the chemical environment of each proton and carbon atom within the 3-methyl-6,7-dihydro-1H-indol-4(5H)-one molecule.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct protons, their chemical shifts (δ) in parts per million (ppm), their integration (relative number of protons), and their multiplicity (splitting pattern due to neighboring protons). For this compound, the spectrum would be expected to show signals corresponding to the methyl group, the three methylene (B1212753) groups (-CH₂-) in the six-membered ring, the vinylic proton on the pyrrole (B145914) ring, and the N-H proton. The precise chemical shifts and coupling constants provide insight into the electronic environment and spatial relationships of these protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum displays a single peak for each unique carbon atom in the molecule. The chemical shift of each peak is indicative of the carbon's hybridization and its bonding environment. Key signals would include the carbonyl carbon (C=O), carbons of the pyrrole ring (including the methyl-substituted carbon and the other sp² carbons), and the sp³ hybridized carbons of the cyclohexenone ring. This technique is invaluable for confirming the carbon skeleton of the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: The following table contains predicted chemical shift values based on analysis of similar structures. Experimental values may vary based on solvent and other conditions.

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity
C2-H ~6.8 - 7.2 ~120 - 125 s
C3-CH₃ ~2.1 - 2.4 ~12 - 15 s
C5-H₂ ~2.4 - 2.6 ~36 - 39 t
C6-H₂ ~1.9 - 2.1 ~21 - 24 m
C7-H₂ ~2.7 - 2.9 ~25 - 28 t
N1-H ~8.0 - 9.0 - br s
C4=O - ~195 - 200 -
C3 - ~115 - 120 -
C3a - ~118 - 122 -

Two-Dimensional NMR for Regioisomeric Differentiation and Connectivity Elucidation (e.g., HMBC, HMQC)

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle, confirming connectivity, and differentiating between possible isomers.

Heteronuclear Single Quantum Coherence (HSQC) or HMQC: This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It allows for the unambiguous assignment of proton signals to their corresponding carbon atoms in the backbone.

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. rsc.org The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Bond Vibration Expected Wavenumber (cm⁻¹) Intensity
Amine N-H stretch 3200 - 3400 Medium
Alkane C-H stretch 2850 - 2960 Medium-Strong
α,β-Unsaturated Ketone C=O stretch 1660 - 1690 Strong

The strong absorption band in the region of 1660-1690 cm⁻¹ is a clear indicator of the conjugated ketone's carbonyl group. The presence of a medium-intensity band around 3200-3400 cm⁻¹ corresponds to the N-H stretching of the pyrrole ring. The C=C stretching of the enamine system within the pyrrole ring and the C-H stretching of the aliphatic methylene groups further corroborate the proposed structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. mdpi.com It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. researchgate.netsigmaaldrich.com

For this compound (Molecular Formula: C₉H₁₁NO), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its exact mass (149.0841 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The fragmentation pattern provides structural clues. nist.gov Energetically unstable molecular ions break into smaller, more stable fragments. sigmaaldrich.com Common fragmentation pathways for this molecule could include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group or the pyrrole ring.

Loss of small molecules: Elimination of neutral molecules like CO (carbonyl group) or ethene from the six-membered ring.

McLafferty rearrangement: A characteristic rearrangement for ketones, although less common in cyclic systems.

Analysis of the m/z values of these fragment ions helps to piece together the molecular structure, confirming the presence of the methyl group and the dihydroindolone core.

X-ray Crystallography for Absolute Structural Determination and Conformation Analysis

While NMR, IR, and MS provide a comprehensive picture of the molecule's structure and connectivity, X-ray crystallography offers the definitive, unambiguous determination of the solid-state structure. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

This analysis provides precise information on:

Bond lengths and angles: Confirming the geometry of both the five- and six-membered rings. researchgate.net

Absolute configuration: Determining the three-dimensional arrangement of atoms in space.

Conformation: Revealing the puckering and conformation of the non-aromatic cyclohexenone ring, which typically adopts a half-chair or similar conformation to minimize steric strain. researchgate.net

Intermolecular interactions: Showing how molecules pack in the crystal lattice, including any hydrogen bonding involving the N-H group and the carbonyl oxygen. nih.gov

Although specific crystallographic data for this compound is not widely published, analysis of closely related dihydroindolone structures reveals that the six-membered ring commonly adopts a half-chair conformation. researchgate.net Such an analysis would provide the ultimate confirmation of the structural assignments made by other spectroscopic methods.

Computational Chemistry and Mechanistic Insights for 3 Methyl 6,7 Dihydro 1h Indol 4 5h One

Density Functional Theory (DFT) Applications in Reactivity and Electronic Structure Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and reactivity of molecules. For indole (B1671886) derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G or 6-311+G**), are employed to determine molecular properties that govern chemical behavior. niscpr.res.inresearchgate.netaip.org

Key applications include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netyoutube.com For substituted indoles, the nature and position of electron-donating or electron-withdrawing groups can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's reactivity. researchgate.net

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the electron density surface, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of a molecule. researchgate.net For a ketone-containing indole like 3-methyl-6,7-dihydro-1H-indol-4(5H)-one, the MEP map would typically show a negative potential (red/yellow) around the carbonyl oxygen, indicating a site prone to electrophilic attack, and positive potential (blue) near the N-H proton, highlighting a potential hydrogen bond donor site. researchgate.net

Table 1: Global Reactivity Descriptors Calculated via DFT for Indole Isomers

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Hardness (η) Softness (ζ) Electrophilicity (ω)
Indole -5.22 -2.60 -2.62 1.31 0.76 5.86
Isoindole -6.90 -2.60 -4.30 2.15 0.47 4.38
Indolizine -6.90 -2.60 -4.30 2.15 0.47 4.38

Data sourced from a DFT study at the B3LYP/6-311+G* level, illustrating how electronic properties vary with structure. researchgate.net*

Molecular Docking and Ligand-Biomacromolecule Interaction Studies

Molecular docking is an indispensable in silico technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is widely used in drug discovery to screen virtual libraries of compounds against a biological target, estimating the strength of the interaction, often expressed as a binding energy or docking score. nih.gov

For scaffolds related to this compound, docking studies have been instrumental in identifying potential therapeutic applications. For instance, indole-based compounds have been docked into the active sites of various enzymes, such as DNA gyrase for antibacterial activity or tubulin for anticancer applications. jmchemsci.comnih.gov The process involves preparing the 3D structures of the ligand and the target protein and then using a scoring algorithm to evaluate various binding poses.

The results of a docking simulation provide crucial information about the ligand-biomacromolecule interactions, including:

Hydrogen bonds: Key interactions that provide specificity and stability.

Hydrophobic interactions: Contacts between nonpolar regions of the ligand and protein.

Pi-stacking and Pi-cation interactions: Aromatic interactions involving the indole ring.

These studies allow researchers to understand the structure-activity relationship (SAR), guiding the design of more potent and selective inhibitors. For example, a study on indole-tethered chromene derivatives identified key hydrogen bonds and hydrophobic interactions with the tubulin protein, explaining their cytotoxic activity. nih.gov

Table 2: Example of Molecular Docking Results for an Indole Derivative with Tubulin (PDB: 6JCJ)

Compound Binding Energy (kcal/mol) Interacting Residues Type of Interaction
Derivative 4c -6.4 Asn18, Gln15, Glu77, Thr225, Arg229 Hydrogen Bond
Crolibulin (Control) -5.7 Asn18, Gln15, Ala19, Thr225 Hydrogen Bond

Data illustrates the superior binding affinity of a novel indole derivative compared to a control substance, highlighting specific amino acid interactions. nih.gov

Reaction Mechanism Elucidation through Advanced Computational Modeling of Transition States

Understanding the step-by-step pathway of a chemical reaction is fundamental to optimizing reaction conditions and predicting outcomes. Computational modeling, particularly using DFT, allows for the detailed elucidation of reaction mechanisms by locating and characterizing the high-energy transition states that connect reactants, intermediates, and products on the potential energy surface. mit.edu

For the synthesis of the pyrrole (B145914) ring present in the indol-4-one (B1260128) structure, the Paal-Knorr synthesis is a classic method. DFT studies have been employed to investigate its mechanism, comparing different potential pathways, such as hemiaminal versus enamine cyclization. researchgate.netrgmcet.edu.in These calculations have shown that the preferred mechanism often involves the formation of a hemiaminal intermediate, followed by a rate-limiting cyclization and subsequent dehydration. researchgate.netrgmcet.edu.in Such studies can compute the activation energies for each step, identifying the rate-determining step and revealing the role of catalysts or solvent molecules in stabilizing transition states. rsc.orgrsc.org

By modeling these fleeting transition states, chemists can gain insights that are often impossible to obtain through experimental observation alone. mit.edu This knowledge is critical for explaining observed product distributions, regioselectivity, and for designing more efficient synthetic routes to complex heterocyclic molecules like this compound. acs.orgnih.gov

In Silico Analysis for Compound Prioritization and Design in Chemical Research

In silico analysis encompasses a range of computational methods used in the early stages of drug discovery to design, screen, and prioritize compounds before committing to costly and time-consuming laboratory synthesis. researchgate.net This approach significantly accelerates the identification of promising drug candidates. nih.gov

For libraries based on the this compound scaffold, virtual screening via molecular docking is a primary tool for initial prioritization. frontiersin.org Large databases of virtual compounds can be rapidly docked against a target protein, and only those with the highest predicted binding affinities are selected for further consideration.

Beyond docking, the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a crucial step in compound design and prioritization. imedpub.com Various software tools and QSAR (Quantitative Structure-Activity Relationship) models are used to predict physicochemical properties and pharmacokinetic profiles. researchgate.net Key parameters often evaluated include:

Lipinski's Rule of Five: A set of guidelines to assess drug-likeness and the likelihood of oral bioavailability.

Topological Polar Surface Area (TPSA): A descriptor used to predict cell permeability.

Aqueous Solubility (logS): Affects absorption and formulation.

CYP450 Inhibition: Predicts potential for drug-drug interactions.

Toxicity Risks: Alerts for potential mutagenicity or carcinogenicity. imedpub.com

By filtering virtual compounds through these ADMET predictors, researchers can deprioritize molecules with unfavorable profiles (e.g., poor absorption or high toxicity risk) and focus synthetic efforts on candidates with the highest probability of success in later preclinical and clinical stages. isfcppharmaspire.comnih.govnih.gov

Table 3: Example of Predicted ADMET Properties for Indole Derivatives

Parameter Description Favorable Range
Molecular Weight Size of the molecule < 500 g/mol
logP Lipophilicity (oil/water partition coefficient) < 5
H-bond Donors Number of N-H, O-H bonds ≤ 5
H-bond Acceptors Number of N, O atoms ≤ 10
TPSA Topological Polar Surface Area < 140 Ų
GI Absorption Gastrointestinal Absorption Prediction High
BBB Permeant Blood-Brain Barrier Permeation Prediction Yes/No

This table outlines key drug-likeness and pharmacokinetic parameters used in the in silico prioritization of compounds. isfcppharmaspire.comjksus.org

Q & A

Q. What are the most efficient synthetic routes for 3-methyl-6,7-dihydro-1H-indol-4(5H)-one, and how do they compare in terms of yield and scalability?

The compound can be synthesized via multi-component reactions (MCRs) involving phenacyl bromide, dimedone, and substituted anilines in water-ethanol (1:1) under reflux. This method achieves yields of 73–94% with high atom economy and avoids toxic solvents . Alternative approaches include:

  • Morita–Baylis–Hillman adducts of 2-oxo-2-(substituted phenyl)acetaldehydes and cyclohex-2-enone under mild conditions .
  • Ultrasound-assisted synthesis using Brønsted acid catalysts, which reduces reaction time and improves regioselectivity .

Key Comparison Table:

MethodSolvent SystemCatalystYield (%)Reaction TimeScalability
Three-component MCRWater-Ethanol (1:1)K₂CO₃73–94OvernightHigh
Morita–Baylis–HillmanMild organicNone~806–8 hoursModerate
Ultrasound-assistedEthanolBrønsted acid85–922–4 hoursHigh

Q. How can researchers confirm the structural integrity of this compound experimentally?

Structural validation relies on spectroscopic and analytical techniques:

  • ¹H-NMR : Key signals include:
    • A singlet at δ = 6.79–6.93 ppm for the indole 3-H proton.
    • Singlets at δ = 0.85–1.27 ppm for aliphatic methyl groups .
  • ¹³C-NMR : The carbonyl carbon (C=O) appears at δ = 186–194 ppm, while the indole 3-C resonates at δ = 104–110 ppm .
  • FT-IR : Strong absorption at 1610–1660 cm⁻¹ for the carbonyl group .
  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., for derivatives like 3-ethyl-2-methyl-5-methylene analogs) .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Hazard Classifications : Potential eye and skin irritation (H315, H319).
  • Protective Measures : Use gloves, goggles, and fume hoods. Avoid inhalation/ingestion .
  • Waste Disposal : Neutralize acidic byproducts before disposal. Follow institutional protocols for organic waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in reported spectral data for derivatives of this compound?

Discrepancies in NMR/IR data often arise from:

  • Solvent polarity : CDCl₃ vs. DMSO-d₆ shifts proton signals by 0.1–0.3 ppm.
  • Substituent effects : Electron-withdrawing groups (e.g., nitro) downfield-shift carbonyl IR absorptions by 10–20 cm⁻¹ .
  • Crystallization artifacts : Recrystallization in methanol-acetone (1:1) may alter tautomeric forms, affecting ¹H-NMR splitting patterns .

Q. Mitigation Strategy :

  • Standardize solvent systems and temperature during characterization.
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. What strategies enable the enantioselective synthesis of this compound derivatives for pharmacological studies?

  • Enzymatic resolution : Kinetic resolution of racemic intermediates using Aspergillus niger or lipases to isolate enantiomers with >90% ee .
  • Chiral auxiliaries : Employ Rh-catalyzed asymmetric C–H insertion reactions for β-ketoester derivatives .
  • Pd-catalyzed C–H functionalization : Achieves enantioselective arylalkenyl indole synthesis via carbenoid intermediates .

Q. How does the substitution pattern on the indole ring influence the biological activity of this compound derivatives?

  • Anticancer activity : 2-Phenyl and 6,6-dimethyl substituents enhance inhibition of tyrosine kinases (e.g., VEGFR2) by improving hydrophobic interactions .
  • Antipsychotic potential : Morpholinomethyl groups at position 5 increase blood-brain barrier permeability, as seen in analogs like Molindone .
  • GABA receptor modulation : Electron-rich aryl groups at position 1 improve binding affinity to GABAA receptors .

Structure-Activity Relationship (SAR) Table:

Substituent PositionFunctional GroupBiological TargetEffect on Activity
1ArylGABAA receptors↑ Binding affinity
2PhenylTyrosine kinases↑ Hydrophobic interactions
5MorpholinomethylCNS permeability↑ Bioavailability
6MethylSoluble guanylate cyclase↓ Off-target effects

Q. What methodologies address low yields in the synthesis of this compound under aqueous conditions?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >85% .
  • Phase-transfer catalysts : Use tetrabutylammonium bromide (TBAB) to enhance solubility of hydrophobic intermediates in water .
  • Green solvents : Replace ethanol with cyclopentyl methyl ether (CPME) to improve reaction efficiency .

Q. How can metabolic pathways and bioactivation risks be assessed for this compound derivatives?

  • In vitro assays : Use human liver microsomes (HLMs) to identify CYP450-mediated metabolites.
  • Reactive metabolite trapping : Incubate with glutathione (GSH) to detect electrophilic intermediates .
  • Computational tools : Predict toxicity via QSAR models focusing on structural alerts (e.g., Michael acceptors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.